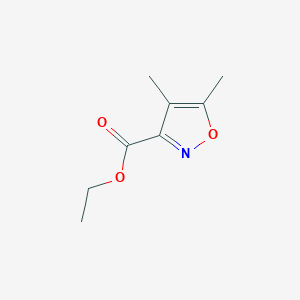

Ethyl 4,5-dimethylisoxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

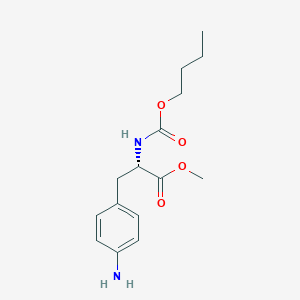

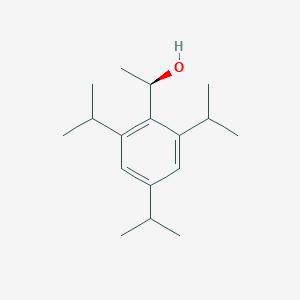

Ethyl 4,5-dimethylisoxazole-3-carboxylate is a chemical compound with the molecular formula C8H11NO3 . It is a liquid at 20 degrees Celsius . The compound is colorless to light yellow and clear .

Molecular Structure Analysis

The molecular weight of Ethyl 4,5-dimethylisoxazole-3-carboxylate is 169.18 g/mol . The InChI key is OQRHVDXUJAQVNT-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Ethyl 4,5-dimethylisoxazole-3-carboxylate has a boiling point of 220 °C and a flash point of 97 °C . The specific gravity at 20/20 is 1.11 and the refractive index is 1.46 .

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

Ethyl 2-aminooxazole-5-carboxylate, closely related to Ethyl 4,5-dimethylisoxazole-3-carboxylate, is significant in research due to its crystal structure. This structure consists of planar sheets connected by intermolecular hydrogen bonding, which is essential in understanding molecular interactions and properties (Kennedy et al., 2001).

Synthesis and Structural Analysis

Research into compounds similar to Ethyl 4,5-dimethylisoxazole-3-carboxylate, such as N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, focuses on their synthesis and structural confirmation via various spectroscopic methods, highlighting their importance in synthetic chemistry and material science (عبدالله محمد عسيري et al., 2010).

Antiproliferative Activity in Cancer Research

Ethyl 4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, a derivative of Ethyl 4,5-dimethylisoxazole-3-carboxylate, has been found to have significant antiproliferative activity against breast and colon cancer cell lines. This highlights its potential application in developing new cancer therapies (Ghorab et al., 2013).

Chemical Synthesis Methodology

The practical synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid demonstrates the application of Ethyl 4,5-dimethylisoxazole-3-carboxylate in developing efficient chemical synthesis processes (Tellew et al., 2007).

Photochemistry and Molecular Capture

Research involving the photochemistry of 3,5-dimethylisoxazole provides insights into the behavior of Ethyl 4,5-dimethylisoxazole-3-carboxylate under specific conditions, such as UV laser irradiation, offering valuable information for photochemical studies (Nunes et al., 2013).

Antimicrobial and Antioxidant Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, has been modified and tested for antimicrobial activities against various bacteria and fungi, demonstrating the potential of Ethyl 4,5-dimethylisoxazole-3-carboxylate derivatives in pharmaceutical applications (Desai et al., 2019).

Propriétés

IUPAC Name |

ethyl 4,5-dimethyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)6(3)12-9-7/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEROVXUVZLDVPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethylisoxazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)